Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane
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Overview
Description
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is an organic compound that has garnered attention in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). This compound features a phosphane core bonded to three phenyl groups, each substituted with a phenoxazinyl moiety. The unique structure of this compound contributes to its interesting electronic properties, making it a valuable material for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane typically involves the reaction of 4-(10H-phenoxazin-10-yl)phenylboronic acid with a phosphane precursor under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: The phenoxazinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include phosphane oxides, substituted phenoxazinyl derivatives, and complex organic molecules with extended conjugation .
Scientific Research Applications
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials with unique electronic properties.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is primarily related to its electronic properties. The compound exhibits thermally activated delayed fluorescence (TADF), which allows it to efficiently convert triplet excitons to singlet excitons, enhancing light emission in OLEDs. The phenoxazinyl groups play a crucial role in stabilizing the excited states and facilitating the reverse intersystem crossing process .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(9,9-dimethylacridin-10-yl)phenyl)phosphane: Similar structure but with dimethylacridinyl groups instead of phenoxazinyl groups.
Tris(4-(10H-phenoxazin-10-yl)phenyl)triazine: Contains a triazine core instead of a phosphane core.
Uniqueness
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is unique due to its combination of a phosphane core with phenoxazinyl groups, which imparts distinct electronic properties. This makes it particularly effective in applications requiring efficient light emission and stability, such as in OLEDs .
Properties
Molecular Formula |
C54H36N3O3P |
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Molecular Weight |
805.9 g/mol |
IUPAC Name |
tris(4-phenoxazin-10-ylphenyl)phosphane |
InChI |
InChI=1S/C54H36N3O3P/c1-7-19-49-43(13-1)55(44-14-2-8-20-50(44)58-49)37-25-31-40(32-26-37)61(41-33-27-38(28-34-41)56-45-15-3-9-21-51(45)59-52-22-10-4-16-46(52)56)42-35-29-39(30-36-42)57-47-17-5-11-23-53(47)60-54-24-12-6-18-48(54)57/h1-36H |
InChI Key |
JPYJSOTVAMRSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)P(C5=CC=C(C=C5)N6C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2OC2=CC=CC=C21 |
Origin of Product |
United States |
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